molecular formula C5H10O4 B151051 Methyl dimethoxyacetate CAS No. 89-91-8

Methyl dimethoxyacetate

Cat. No. B151051
CAS RN: 89-91-8
M. Wt: 134.13 g/mol
InChI Key: NZTCVGHPDWAALP-UHFFFAOYSA-N
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Description

Methyl dimethoxyacetate is not directly mentioned in the provided papers, but it is related to the chemical compounds discussed within the context of these studies. The papers focus on various dimethoxy-substituted compounds, which are structurally related to methyl dimethoxyacetate and are used in the synthesis of pharmaceuticals, functionalized polymers, and other fine chemicals .

Synthesis Analysis

The synthesis of dimethoxy-substituted compounds is a topic of interest in several papers. For instance, the synthesis of 2,3-dimethoxy-5-methylbenzoquinone, a key intermediate in the synthesis of coenzyme Q, was achieved through methylation and catalytic reduction processes . Another study reports the oxidation of alkyl-substituted 2,5-dimethoxyacetophenones to yield methyl alkyl-substituted 2,5-dimethoxyphenylacetates . Additionally, an improved synthesis method for 5,7-dimethoxycoumarin was developed, which involved methylation and cyclization reactions . These studies provide insights into the synthesis routes that could potentially be applied to methyl dimethoxyacetate.

Molecular Structure Analysis

The molecular structure of compounds related to methyl dimethoxyacetate is characterized by the presence of methoxy groups and an acetate moiety. For example, the structure of 5,7-dimethoxycoumarin was confirmed using IR, GC-MS, and 1H NMR, indicating the importance of these analytical techniques in determining the structure of such compounds . The molecular structure is crucial for the biological activity and chemical reactivity of these compounds.

Chemical Reactions Analysis

Chemical reactions involving dimethoxy-substituted compounds include oxidation, methylation, and condensation reactions. The oxidation of methylacrylate to 3,3-dimethoxy methyl propionate using a palladium-catalyzed process is one such reaction . Another study describes the preparation of methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate and its subsequent condensation with substituted p-aminobenzoic esters . These reactions are indicative of the types of chemical transformations that methyl dimethoxyacetate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxy-substituted compounds are influenced by their functional groups. For instance, the presence of methoxy groups can affect the solubility, boiling point, and reactivity of these compounds. The studies provided do not directly discuss the physical properties of methyl dimethoxyacetate, but they do highlight the importance of such properties in the synthesis and application of related compounds .

Scientific Research Applications

  • Esterification Techniques : Methyl dimethoxyacetate has been involved in the preparation of methyl esters. The use of 2,2-dimethoxypropane (DMP) in the preparation of methyl esters, where it reacts with water in the presence of strong acid to form methanol and acetone, can act as a water scavenger in esterification of acids with methanol (Radin, Hajra, & Akahori, 1960).

  • Chemical Solvent : Research in the use of dimethyl sulfoxide (DMSO) which can be used as a solvent in many biomedical fields, is related to Methyl dimethoxyacetate due to its similar properties and uses in various chemical processes (Verheijen et al., 2019).

  • Multicomponent Mixtures : In the study of fluid phase equilibria of multicomponent mixtures, such as (Formaldehyde + Water + Methanol + Methylal), Methyl dimethoxyacetate can be a relevant compound due to its chemical properties and interactions with other substances (Kuhnert et al., 2006).

  • Methylation of Heterocycles : The compound plays a role in methylation reactions between trimethyl orthocarboxylates or N,N-dimethylcarboxamide dimethyl acetals and various hydroxylated heterocycles, demonstrating its importance in chemical synthesis and reactions (Janin, Huel, Flad, & Thirot, 2002).

  • Hydrolysis Processes : Research on the acid-catalyzed hydrolysis of tetramethoxyethene to methyl dimethoxyacetate reveals insights into the chemical reactivity and potential applications of methyl dimethoxyacetate in various hydrolysis processes (Kresge, Leibovitch, & Kopecky, 1990).

  • Fuel and Energy Research : The use of Methylal (dimethoxymethane) in fuels, particularly in compression-ignition engines, provides insights into the potential application of Methyl dimethoxyacetate in the energy sector (Vertin et al., 1999).

  • Biodegradation and Environmental Impact : Studies on the biodegradability of chemicals, such as dimethoxymethane, offer insights into the environmental impact and degradation processes relevant to Methyl dimethoxyacetate (Monsalvo et al., 2014).

  • Fuel Cell Performance : Evaluating dimethoxymethane in direct oxidation liquid-feed fuel cells offers insights into potential energy applications for Methyl dimethoxyacetate (Prakash et al., 2007).

  • Decomposition in Polymer Chemistry : Research on the decomposition of polybenzoxazine model oligomers and the identification of volatile products includes compounds similar to Methyl dimethoxyacetate, providing an understanding of its potential applications in polymer chemistry (Hemvichian, Kim, & Ishida, 2005).

  • Synthesis of Organic Compounds : The one-pot procedure for mono-C-methylation of methyl aryloxyacetates by dimethyl carbonate is closely related to the chemical properties of Methyl dimethoxyacetate, highlighting its relevance in organic synthesis (Bomben, Marques, Selva, & Tundo, 1995).

Safety And Hazards

When handling Methyl dimethoxyacetate, it is advised to avoid contact with skin and eyes, and not to breathe mist/vapors/spray. The compound should be kept away from open flames, hot surfaces, and sources of ignition. It should be stored in a dry place, with the container kept tightly closed. It should also be kept away from heat, sparks, and flame, and should be kept refrigerated .

properties

IUPAC Name

methyl 2,2-dimethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-7-4(6)5(8-2)9-3/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTCVGHPDWAALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058999
Record name Methyl dimethoxyacetate
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Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl dimethoxyacetate

CAS RN

89-91-8
Record name Methyl dimethoxyacetate
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Record name Methyl dimethoxyacetate
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Record name Methyl dimethoxyacetate
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Record name Acetic acid, 2,2-dimethoxy-, methyl ester
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Record name Methyl dimethoxyacetate
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Record name Methyl dimethoxyacetate
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Record name Methyl dimethoxyacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
AG ROBINSON III - 1955 - search.proquest.com
… i Methyl dimethoxyacetate was condensed with these esters by ; two procedures. Equivalent amounts of esters were added to; a suspension of sodium methoxide in benzene. The first …
Number of citations: 0 search.proquest.com
EE Royals, AG Robinson III - Journal of the American Chemical …, 1956 - ACS Publications
… methyl dimethoxyacetate in the presence of sodium methoxide. A convenient synthesis of methyl dimethoxyacetate … subjected to mixed ester condensationwith methyl dimethoxyacetate …
Number of citations: 27 pubs.acs.org
JB CLEMENTS, LM RICE - The Journal of Organic Chemistry, 1959 - ACS Publications
… Thus, pentaerythritol was condensed with methyl dimethoxyacetate, ethyl 2,2-… The condensation of methyl dimethoxyacetate with pentaerythritol to give ester V and itshydrolysis to acid …
Number of citations: 9 pubs.acs.org
J Hine, PD Dalsin - Journal of the American Chemical Society, 1972 - ACS Publications
… tetrahydrofuran-2-carboxylate exchanged four times as fast as methyl -methoxybutyrate, and methyl 1,3-dioxolane-2-carboxylate exchanged half as fast as methyl dimethoxyacetate. …
Number of citations: 42 pubs.acs.org
D Ben-Ishai, Z Bernstein - Tetrahedron, 1977 - Elsevier
… of benzene with glyoxylic acid itself, methyl glyoxylate and methyl dimethoxyacetate.’ These … The ratio of the two types of product varied from 3: I in the case of methyl dimethoxyacetate …
Number of citations: 4 www.sciencedirect.com
H Hřebabecký - Collection of Czechoslovak Chemical …, 1982 - cccc.uochb.cas.cz
… A mixture of (E)- and (Z)-ribosylsemicarbazones III and IV was prepared by condensation of the ribosylsemicarbazide I with methyl dimethoxyacetate and a mixture of (E)- and (Z)-…
Number of citations: 2 cccc.uochb.cas.cz
AG Cameron, AT Hewson… - Journal of the Chemical …, 1984 - pubs.rsc.org
… The synthesis of the title compounds (57) and (53) is described via the dithiane substituted enone (17) itself obtained in five steps from methyl dimethoxyacetate and 7-iodoheptanoic …
Number of citations: 5 pubs.rsc.org
JA Van Allan, DD Giannini… - The Journal of Organic …, 1982 - ACS Publications
… Further, reaction with methyl dimethoxyacetate gives a furanone derivative and with malondialdehyde yields a dinaphthodioxabicyclo[3.3.1 j derivative. The unusual reactions limit the …
Number of citations: 87 pubs.acs.org
R Bentley, AH Cook, JA Elvidge, G Shaw - Journal of the Chemical …, 1949 - pubs.rsc.org
… practicably (b) by a similar interaction with methyl dimethoxyacetate to give dimethyl 5 : 5-… obtained from penicillamine and methyl dimethoxyacetate, reacted with ethoxalyl chloride in …
Number of citations: 2 pubs.rsc.org
JH Sun, RJ Dai, WW Meng, Y Deng - Catalysis Communications, 2010 - Elsevier
… methyl dimethoxyacetate as acyl donors. The reactions were carried out in ethyl ether system at 20 C. Methyl dimethoxyacetate … largely when methyl dimethoxyacetate was used as acyl …
Number of citations: 20 www.sciencedirect.com

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